molecular formula C9H9Cl2N3O2 B6272890 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride CAS No. 2031269-34-6

2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B6272890
CAS No.: 2031269-34-6
M. Wt: 262.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is characterized by its molecular structure, which includes a pyridine ring attached to an imidazole ring, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-4-carbaldehyde and 2-iodoaniline as starting materials.

  • Cyclization Reaction: A palladium-catalyzed cyclization reaction is employed, where pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine are reacted in refluxing toluene.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis to form the carboxylic acid group.

  • Dihydrochloride Formation: The final step involves treating the carboxylic acid with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is often produced in batch reactors, allowing for precise control over reaction conditions and quality.

  • Purification: Purification steps, such as recrystallization, are employed to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: Various carboxylic acids and ketones.

  • Reduced Forms: Alcohols and amines.

  • Substituted Derivatives: Heterocyclic compounds with different substituents.

Scientific Research Applications

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is used in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and enzyme inhibition.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways: It can modulate biochemical pathways involved in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid dihydrochloride: Similar structure with a different position of the pyridine ring.

  • 2-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride: Another positional isomer with distinct properties.

Uniqueness:

  • The presence of the pyridin-4-yl group at the 2-position of the imidazole ring gives this compound unique chemical and biological properties compared to its positional isomers.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

CAS No.

2031269-34-6

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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